molecular formula C9H10O4 B033295 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid CAS No. 3247-75-4

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid

Cat. No. B033295
CAS RN: 3247-75-4
M. Wt: 182.17 g/mol
InChI Key: KHTAGVZHYUZYMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid and related compounds has been explored through both chemical and biological routes. Chemical synthesis often involves catalytic methods that emphasize eco-sustainability and efficiency. For instance, the production of 3-hydroxypropanoic acid (3-HP), a closely related compound, has been achieved through catalytic chemical methods highlighting the potential of eco-sustainable processes (Pina, Falletta, & Rossi, 2011). Biological routes, on the other hand, involve metabolic engineering of bacteria to convert renewable resources into 3-HP, showcasing advances in synthetic biology and metabolic engineering (Jers, Kalantari, Garg, & Mijakovic, 2019).

Molecular Structure Analysis

The molecular structure of 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid is characterized by the presence of a hydroxypropanoic acid backbone and a hydroxyphenyl group. This structure is pivotal in its reactivity and functional versatility, allowing for its use as an intermediate in various synthetic pathways. The compound’s structure has been utilized in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, indicating its role as a critical intermediate in natural product synthesis pathways (Jarvis, Schaaf, & Oldham, 2000).

Safety And Hazards

HPHPA should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin, eyes, or clothing should be avoided . It is not suitable for human consumption or veterinary purposes .

Future Directions

The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . Therefore, it has been touted as a possible diagnostic biomarker for several neurological conditions .

properties

IUPAC Name

3-hydroxy-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTAGVZHYUZYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863132
Record name 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid

CAS RN

3247-75-4
Record name 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3247-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-HYDROXYPHENYL)-3-HYDROXYPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IV9236GRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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